去甲酰氟溴胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

脱甲酰弗鲁斯特溴胺盐酸盐具有广泛的科学研究应用,包括:

作用机制

脱甲酰弗鲁斯特溴胺盐酸盐通过作为α4β2烟碱乙酰胆碱受体的正变构调节剂发挥作用 . 这种调节增强了受体对乙酰胆碱的反应,导致神经元活性增加。 分子靶标包括α4β2受体亚型,参与的途径包括胆碱能信号通路 .

类似化合物:

弗鲁斯特溴胺: 另一种对烟碱乙酰胆碱受体具有类似调节作用的吲哚生物碱.

脱甲酰弗鲁斯特溴胺: 不含盐酸盐基团的母体化合物,也是烟碱乙酰胆碱受体的调节剂.

独特性: 脱甲酰弗鲁斯特溴胺盐酸盐因其作为α4β2烟碱乙酰胆碱受体的正变构调节剂的高选择性和效力而独一无二 . 这种选择性使其成为研究这些受体在各种生理和病理过程中的特定作用的宝贵工具 .

生化分析

Biochemical Properties

Desformylflustrabromine Hydrochloride selectively increases the ionic current through α4β2 in the presence of acetylcholine . It displays 14.7-fold selectivity for α4β2 over homomeric (α7) receptors . It has been found to be a positive allosteric modulator for the α2β2 subtype of neuronal nicotinic acetylcholine receptor .

Cellular Effects

Desformylflustrabromine Hydrochloride has been shown to have moderate cytotoxic effects on HCT-116 cells . It also has been found to attenuate the delay-induced impairment in novel object recognition task performance and facilitate cognitive flexibility in the attentional set-shifting task in rats .

Molecular Mechanism

Desformylflustrabromine Hydrochloride exerts its effects at the molecular level by binding in the ion channel of muscle-type nicotinic acetylcholine receptors . It also relieves the inhibition of both α2β2 and α4β2 nicotinic acetylcholine receptors by β-Amyloid (1–42) Peptide .

Temporal Effects in Laboratory Settings

The effects of Desformylflustrabromine Hydrochloride over time in laboratory settings are not extensively studied yet. It has been shown to reduce nicotine intake, compulsive-like behavior, and neuropathic pain in animal models .

Dosage Effects in Animal Models

In animal models, Desformylflustrabromine Hydrochloride has been shown to selectively reduce ethanol but not sucrose consumption in the intermittent access two-bottle choice model of voluntary ethanol consumption . It also decreased preference for ethanol in both male and female rats .

Metabolic Pathways

It is known to interact with α4β2 and α2β2 nicotinic acetylcholine receptors .

Transport and Distribution

准备方法

合成路线和反应条件: 脱甲酰弗鲁斯特溴胺盐酸盐的合成涉及多个步骤。 第一步包括吲哚核的形成,然后是溴化和随后的功能化以引入所需的取代基 . 反应条件通常涉及使用有机溶剂和催化剂来促进所需产物的形成 .

工业生产方法: 脱甲酰弗鲁斯特溴胺盐酸盐的工业生产是通过一系列严格控制的化学反应来实现的。 该过程始于吲哚核的合成,然后是溴化和功能化步骤。 最终产物通过结晶和色谱等技术进行纯化,以确保高纯度和高产率 .

化学反应分析

反应类型: 脱甲酰弗鲁斯特溴胺盐酸盐会发生各种化学反应,包括:

氧化: 这种反应涉及添加氧气或去除氢气,导致形成氧化产物。

还原: 这种反应涉及添加氢气或去除氧气,导致形成还原产物。

常见试剂和条件:

氧化: 常见的试剂包括高锰酸钾和过氧化氢。

还原: 常见的试剂包括硼氢化钠和氢化铝锂。

取代: 常见的试剂包括卤素和亲核试剂.

主要形成的产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会产生氧化衍生物,而取代反应可能会产生各种取代产物 .

相似化合物的比较

Flustrabromine: Another indole alkaloid with similar modulatory effects on nicotinic acetylcholine receptors.

Desformylflustrabromine: The parent compound without the hydrochloride group, also a modulator of nicotinic acetylcholine receptors.

Uniqueness: Desformylflustrabromine Hydrochloride is unique due to its high selectivity and potency as a positive allosteric modulator of the α4β2 nicotinic acetylcholine receptors . This selectivity makes it a valuable tool for studying the specific roles of these receptors in various physiological and pathological processes .

属性

IUPAC Name |

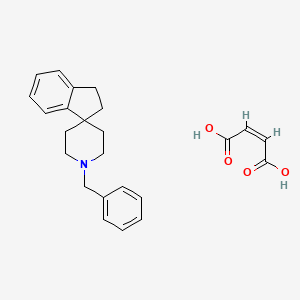

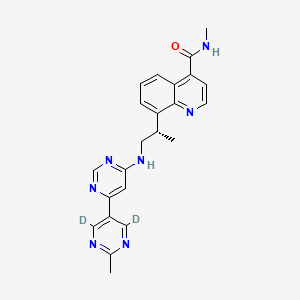

2-[6-bromo-2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]-N-methylethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BrN2.ClH/c1-5-16(2,3)15-13(8-9-18-4)12-7-6-11(17)10-14(12)19-15;/h5-7,10,18-19H,1,8-9H2,2-4H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZWEAPBLKXKGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=C)C1=C(C2=C(N1)C=C(C=C2)Br)CCNC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(6-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline](/img/structure/B560182.png)

![(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-3,5-dimethyl-2,4-dihydrochromen-8-yl]-3,4-dihydro-2H-chromene-3,5,7-triol](/img/structure/B560187.png)

![8-[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride](/img/structure/B560197.png)